Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate
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Overview
Description
“Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate” is a chemical compound. It contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals . The CAS number for this compound is 62451-84-7 .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of active research. Trifluoromethylpyridines, for example, have been synthesized and applied as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves various initiation processes, such as photo-, enzyme-, redox-, and ultrasound-initiation .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is unique and contributes to their biological activities. The trifluoromethyl group introduces unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom . For instance, the trifluoromethyl group in proline analogues has been shown to influence protein stability and dynamics .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical and Chemical Properties Analysis
Trifluoromethyl-containing compounds exhibit unique physical and chemical properties. For example, trifluoromethyl- and methyl-group substitutions in proline have been shown to increase the lipophilicity of an organic molecule .Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate is involved in various chemical reactions and synthetic processes. For instance, indole carboxylic acids/amides can undergo reactions with propargyl alcohols leading to [4 + 3]-annulation and unexpected carboxylate/amide migration (Selvaraj, Debnath, & Swamy, 2019). Furthermore, this compound has been used in N-methylation reactions catalyzed by ionic liquids under continuous flow conditions, showing implications for the synthesis of various pharmaceutical intermediates (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).
Synthesis of Novel Compounds
This compound is used in the synthesis of novel compounds with potential pharmacological activities. For example, it has been used in the synthesis of indole derivatives linked to the pyrazole moiety, which showed promising antitumor activity (Hassan et al., 2021). Additionally, it plays a role in the synthesis of various N-alkylated and N-arylated derivatives via Ullmann-type intramolecular arylamination (Melkonyan, Karchava, & Yurovskaya, 2008).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been investigated for their potential therapeutic applications. These compounds have been studied for their inhibitory effects on prostaglandin synthetase and platelet aggregation (Fahrenholtz et al., 1979).
Fluorescence and Infrared Probes
Some derivatives of this compound have been explored as fluorescent and infrared probes. Methyl indole-4-carboxylate, for instance, has been studied as a potential fluorescent probe for protein local structure and dynamics and as an IR probe to sense local hydration environments (Liu et al., 2020).
Advanced Organic Chemistry
The compound finds use in advanced organic chemistry applications, such as in the electrochemical synthesis of derivatives under specific conditions (Monoi & Hara, 2012), and in Lewis acid-catalyzed acylation reactions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Mechanism of Action
Mode of Action
The trifluoromethyl group can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target. It can also form strong hydrogen bonds with the target protein, which can enhance the binding affinity .
Biochemical Pathways
The impact of a trifluoromethyl group on biochemical pathways would depend on the specific compound and its target. For example, trifluoromethyl groups are often found in drugs that target enzymes, receptors, or ion channels, and they can influence the activity of these proteins and the biochemical pathways they are involved in .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of a compound, which can improve its bioavailability. It can also influence the compound’s distribution within the body .
Result of Action
The result of a compound’s action would depend on its specific target and mode of action. For example, a drug with a trifluoromethyl group might inhibit an enzyme, activate a receptor, or block an ion channel, leading to various cellular and physiological effects .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is stable under physiological conditions, but its impact on a compound’s stability and efficacy would depend on the specific compound and its environment .
Safety and Hazards
The safety and hazards associated with trifluoromethyl-containing compounds can vary. For example, some compounds are classified as flammable liquids and are toxic if swallowed or inhaled . Contact with water can liberate toxic gas . It’s crucial to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-8(11(12,13)14)9-6(7)4-5-15-9/h2-5,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPMXPHJBULNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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